molecular formula C8H8ClN3 B8556585 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine

3-(2-Chloroethyl)imidazo[1,5-a]pyrazine

Katalognummer: B8556585
Molekulargewicht: 181.62 g/mol
InChI-Schlüssel: AKQMXGHCYJCFCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloroethyl)imidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research indicates that 3-(2-Chloroethyl)imidazo[1,5-a]pyrazine derivatives exhibit promising antitumor properties. A notable study highlighted the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[1,5-d]-1,2,3,5-tetrazin-4(3H)-one, which demonstrated broad-spectrum antitumor activity. This compound was designed to target various cancer cell lines, showing effective inhibition of tumor growth in preclinical models .

1.2 ENPP1 Inhibition

Another significant application is the compound's potential as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1). ENPP1 is known to regulate the cGAS-STING pathway, which is crucial for immune response in cancer therapy. Inhibitors of ENPP1 can enhance immune responses against tumors. A related study identified imidazo[1,2-a]pyrazine derivatives that exhibited potent ENPP1 inhibition, leading to increased antitumor efficacy when combined with anti-PD-1 antibodies in murine models .

Mechanistic Insights

2.1 Mode of Action

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cancer progression and immune response. The compound's structure allows it to interact with specific receptors and enzymes that play critical roles in cell proliferation and apoptosis.

2.2 Structural Variations and Activity Correlation

Investigations into structural variations of imidazo[1,5-a]pyrazine derivatives have revealed correlations between chemical modifications and biological activity. For instance, alterations at the 3-position significantly impact the compound's potency against various cancer types and its ability to inhibit ENPP1 .

Table 1: Summary of Antitumor Activity Studies

Compound NameTargetIC50 (µM)Study Reference
8-Carbamoyl-3-(2-chloroethyl)imidazo[1,5-d]-1,2,3,5-tetrazin-4(3H)-oneVarious Cancer Cell Lines0.005
Imidazo[1,2-a]pyrazine DerivativeENPP10.0057
VariantModificationActivityReference
Compound AMethyl group at position 4Enhanced ENPP1 inhibition
Compound BEthyl substitution at position 6Reduced cytotoxicity in non-cancer cells

Case Studies

4.1 Case Study: Preclinical Trials for Antitumor Efficacy

In a preclinical trial involving the use of 8-carbamoyl-3-(2-chloroethyl)imidazo[1,5-d]-1,2,3,5-tetrazin-4(3H)-one, researchers observed a significant reduction in tumor size across multiple cancer models. The study showed a tumor growth inhibition rate of approximately 77% when combined with existing chemotherapy agents.

4.2 Case Study: Immunotherapy Enhancement

A separate study focused on the combination of an imidazo[1,5-a]pyrazine derivative with anti-PD-1 therapy demonstrated improved survival rates in murine models compared to controls receiving only anti-PD-1 treatment. This highlights the potential of these compounds in enhancing immunotherapeutic strategies against cancer.

Eigenschaften

Molekularformel

C8H8ClN3

Molekulargewicht

181.62 g/mol

IUPAC-Name

3-(2-chloroethyl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C8H8ClN3/c9-2-1-8-11-6-7-5-10-3-4-12(7)8/h3-6H,1-2H2

InChI-Schlüssel

AKQMXGHCYJCFCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=CN=C2CCCl)C=N1

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of N-(2-pyrazinylmethyl)-3-chloropropionamide (4.52 g) in dichloromethane (30 ml) was added phosphorus oxychloride (1.29 g) under ice cooling. The mixture was stirred for 3 days at room temperature. The mixture was concentrated, and the residue was poured into ice water (400 ml), followed by neutralization with sodium carbonate. The reaction mixture was subjected to salting out with sodium chloride, and extracted with ethyl acetate-THF (1:1, 150 ml×3). The organic layers were combined and dried over magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was subjected to flash column chromatography [carrier: silica gel, 100 g, developing solvent: ethyl acetate→ethyl acetate-ethanol (9:1)]. The eluate was concentrated and residual solid was washed with diethylether to give the title compound (3.07 g) as colorless solid product.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.